2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-7-5-9(8(2)22-7)11(21)17-13-18-19-14(25-13)24-6-10(20)16-12-15-3-4-23-12/h3-5H,6H2,1-2H3,(H,15,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLYIPWVPUSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide represents a novel class of thiazole and thiadiazole derivatives with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis of the Compound
The synthesis of this compound involves several steps, including the reaction of thiazole derivatives with thioketones and subsequent modifications to introduce the furan and carboxamide moieties. The synthetic pathway typically utilizes methods such as Hantzsch thiazole synthesis and various condensation reactions to achieve high yields of the desired product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties against a variety of pathogens:
- Gram-positive bacteria : Compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, derivatives have been reported to possess minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Fungal pathogens : Broad-spectrum antifungal activity has been noted against drug-resistant strains of Candida species. Certain derivatives exhibited better efficacy than fluconazole against Candida auris .
Anticancer Activity
The anticancer potential of thiazole and thiadiazole derivatives has been explored extensively:
- Cell Line Studies : In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines. For example, a derivative showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds may act by inhibiting tyrosine kinases involved in cancer cell proliferation .
Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic use:
- Radical Scavenging Activity : Several synthesized derivatives have demonstrated strong antioxidant activity, with IC50 values comparable to established antioxidants like gallic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity. The results indicated that specific modifications to the thiazole ring enhanced activity against resistant bacterial strains. For example, a compound structurally similar to our target compound showed remarkable activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, compounds derived from thiadiazoles were screened against multiple cancer cell lines. Notably, one derivative exhibited potent activity against breast cancer T47D cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Analogs
†Estimated from analogous thiourea derivatives.
Antifungal Activity :
- Analogs in (e.g., cyclohexylamino-thiadiazole derivatives) demonstrated MIC values of 4–32 µg/mL against Candida species, with ergosterol biosynthesis inhibition as a proposed mechanism . The target compound’s thiazol-2-ylamino group may similarly disrupt fungal membrane integrity.
- Compound 4l () showed activity via IR-detectable NH and COO groups, suggesting interactions with microbial enzymes .
Key Research Findings and Implications
- Synthetic Feasibility : High-yield analogs (e.g., 5h at 88%) suggest that the target compound’s synthesis is achievable with optimized conditions .
- Bioactivity Potential: The thiazol-2-ylamino group may confer enhanced antifungal activity compared to simpler thioethers, as seen in .
- Structural Optimization: Replacing benzyl/phenoxy groups with furan-carboxamide could improve solubility and reduce toxicity, a common challenge in thiadiazole derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of this compound and its structural analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, thioether formation, and carboxamide coupling. For example:
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Step 1 : Reacting 5-aryl-1,3,4-thiadiazol-2-amines with chloroacetyl derivatives to introduce the thioether linkage .
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Step 2 : Coupling with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based activating agents (e.g., DCC or EDC) .
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Key Conditions : Reactions are optimized in polar aprotic solvents (DMF, acetonitrile) under reflux (60–100°C), with yields ranging from 45% to 76% depending on substituent steric effects .
Reaction Step Catalyst/Solvent Yield (%) Reference Thiadiazole core formation H2SO4 (conc.) 97.4% Thioether linkage Ethanol, reflux 58% Carboxamide coupling DMF, EDC/HOBt 76%
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C=S, ~1120–1250 cm⁻¹) groups .
- NMR (1H/13C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, furan protons at δ 6.3–7.2 ppm) and carbon backbone .
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for validating heterocyclic geometry (e.g., thiadiazole-thiazole dihedral angles of 5–10°) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Anticancer activity is assessed via:
- MTT Assay : Tested against human cancer cell lines (e.g., MCF-7, HepG2) with IC50 values reported in the 5–20 µM range .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in thiadiazole-thioether formation?
- Methodological Answer : Yield discrepancies (e.g., 45% vs. 76% in similar reactions) are analyzed by:
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve thiol-alkyne "click" reactions .
- Solvent Effects : Switching from ethanol to DMF enhances solubility of intermediates .
- Temperature Control : Prolonged heating (>24 hours) in H2SO4 improves cyclization efficiency but risks decomposition .
Q. What structural features correlate with enhanced anticancer activity in analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
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Critical Moieties : The thiazole-thiadiazole scaffold enhances DNA intercalation, while 2,5-dimethylfuran improves lipophilicity for membrane permeability .
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Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on the thiadiazole ring increase cytotoxicity by 30–50% compared to electron-donating groups .
Analog Substituent IC50 (µM) Cell Line Reference -H (Parent compound) 18.2 MCF-7 -NO2 12.4 MCF-7 -OCH3 25.6 HepG2
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Differences in cell passage number, serum concentration, or incubation time (e.g., 48 vs. 72 hours) .
- Compound Purity : HPLC validation (>95% purity) is essential; impurities from incomplete cyclization (e.g., residual thioamide intermediates) may skew results .
Q. What computational strategies identify potential protein targets for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding to:
- GSK-3β : Binding energy of −9.2 kcal/mol via hydrogen bonds with Lys85 and Asp200 .
- Topoisomerase II : Intercalation into DNA-enzyme complexes validated by free-energy perturbation (FEP) calculations .
Q. How does the compound’s stability under physiological conditions impact its efficacy?
- Methodological Answer : Stability is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
